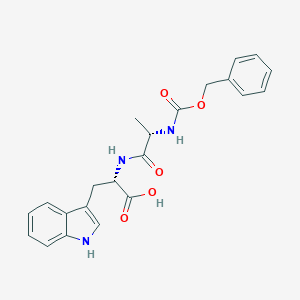

1-(Phenylsulfonyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid and its derivatives involves multiple steps, starting from ethyl piperidine-4-carboxylate. One approach involves the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives by reacting ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides. This process demonstrates the flexibility in modifying the phenylsulfonyl piperidine structure to yield a variety of derivatives with potential biological activities (Khalid, Rehman, & Abbasi, 2014).

科学的研究の応用

Environmental Degradation and Monitoring

Studies on the environmental degradation of polyfluoroalkyl chemicals, which share structural similarities with 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, highlight the importance of understanding the biodegradability and environmental fate of such compounds. Liu and Avendaño (2013) reviewed microbial degradation pathways, identifying the transformation products and evaluating the environmental persistence of perfluoroalkyl and polyfluoroalkyl chemicals, emphasizing the need for comprehensive environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).

Pharmaceutical Applications

In the realm of pharmaceuticals, the manipulation of piperidine structures has been explored for the development of novel therapeutics. Research on Aldo-Keto Reductase (AKR) 1C3 inhibitors, for example, includes N-phenylsulfonyl-piperidines among various chemical classes, highlighting their relevance in treating hormone-related malignancies and their potential advantages over existing therapies (Penning, 2017).

Synthetic Chemistry and Biochemistry

The application of sulfonic acids in synthetic chemistry, including trifluoromethanesulfonic acid, underscores the utility of sulfonic and carboxylic acid derivatives in promoting various organic reactions, from electrophilic aromatic substitutions to the synthesis of complex organic and heterocyclic structures. This demonstrates the versatility and importance of sulfonic acid derivatives, including those related to 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, in facilitating chemical transformations (Kazakova & Vasilyev, 2017).

Analytical Methods and Drug Delivery

The development of analytical methods for determining the antioxidant activity of compounds, including carboxylic acid derivatives, plays a crucial role in assessing the potential health benefits and therapeutic applications of these substances. The exploration of various assays and their applicability in analyzing complex samples highlights the ongoing efforts to evaluate the antioxidant properties of compounds like 1-(Phenylsulfonyl)piperidine-4-carboxylic acid and its derivatives (Munteanu & Apetrei, 2021).

Safety And Hazards

“1-(Phenylsulfonyl)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBWMKVNMSDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353278 |

Source

|

| Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)piperidine-4-carboxylic acid | |

CAS RN |

122891-92-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)